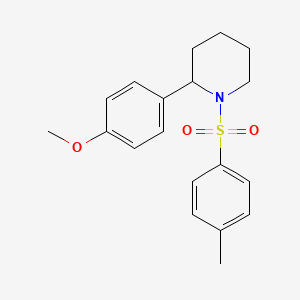
tert-Butyl (5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate is a complex organic compound that belongs to the class of heterocyclic building blocks. It is primarily used in research and development within the fields of chemistry and pharmaceuticals. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a pyridine ring, and a tert-butyl carbamate group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate typically involves multiple stepsThe final step involves the addition of the tert-butyl carbamate group under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH. The use of advanced purification techniques, such as chromatography, ensures the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves replacing one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Electrophiles: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction could produce alcohols or amines .
Aplicaciones Científicas De Investigación
tert-Butyl (5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of tert-Butyl (5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl (5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate: Similar structure but with a trifluoromethyl group.
tert-Butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate: Contains a tosyl group and a pyrazin ring
Uniqueness
tert-Butyl (5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C15H21N3O3 |
|---|---|
Peso molecular |
291.35 g/mol |
Nombre IUPAC |
tert-butyl N-[5-(1-formylpyrrolidin-2-yl)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C15H21N3O3/c1-15(2,3)21-14(20)17-13-7-6-11(9-16-13)12-5-4-8-18(12)10-19/h6-7,9-10,12H,4-5,8H2,1-3H3,(H,16,17,20) |
Clave InChI |
ROLKOVPXHVQPTI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=NC=C(C=C1)C2CCCN2C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-[(2-Methylpropan-2-yl)oxy]-2-oxoethyl] 2-carbamimidoylpyrrolidine-1-carboxylate](/img/structure/B11816791.png)




![4-Ethyl-1-oxa-4,8-diazaspiro[5.5]undecan-5-one](/img/structure/B11816809.png)





![(1R,2R)-2-([1,1'-Biphenyl]-2-yl)cyclopropane-1-carboxylic acid](/img/structure/B11816851.png)


